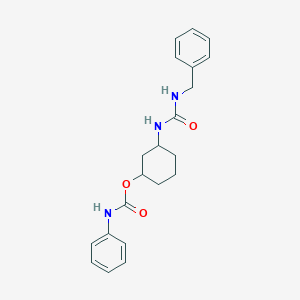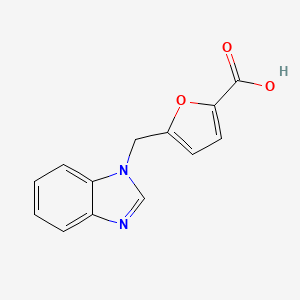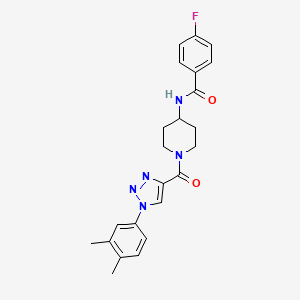![molecular formula C12H18ClN3O2 B2588803 [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1432680-24-4](/img/structure/B2588803.png)
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride, also known as HBP, is a chemical compound that has been widely studied for its potential applications in scientific research. HBP is a derivative of pyrrolidine, a five-membered heterocyclic compound that is commonly found in many natural products and pharmaceuticals. HBP has been shown to have a variety of interesting biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Scientific Research Applications
Computational and Structural Analysis
Compounds with hydrazine and benzoyl groups have been the subject of computational and structural investigations to understand their stability, molecular interactions, and potential for forming co-crystals or salts with other compounds. For example, Muhammad Ashfaq et al. (2020) explored the formation and stability of a pyrimethamine-based co-crystal salt, highlighting the importance of ionic interactions and hydrogen bonding networks in stabilizing such structures (Ashfaq, 2020). This suggests that "[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride" could also form stable co-crystal structures under the right conditions.
Catalysis and Material Science
Hydrazine derivatives play a critical role in catalysis, as illustrated by M. Ghorbanloo and Ali Maleki Alamooti (2017), who discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazine ligand in zeolite for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This indicates the potential of hydrazine derivatives in enhancing the efficiency and reusability of catalysts in organic reactions.
Photophysical Properties and Luminescence
The study of coordination polymers, such as those involving zinc and cadmium with organic ligands, has revealed their strong luminescence at room temperature (Jiang et al., 2004). This suggests that compounds like "[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride" might also exhibit interesting photophysical properties suitable for applications in optical materials or sensing technologies.
Antibacterial Activity
Hydrazine derivatives have been explored for their antimicrobial potential. N. Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest antibacterial and antifungal activities (Patel, Agravat, & Shaikh, 2011). This points to the possibility that "[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride" could also be assessed for antimicrobial properties.
Corrosion Inhibition
Triazole derivatives, including those with methanol functionality, have been investigated as corrosion inhibitors for metals in acidic environments, demonstrating significant protective effects (Ma et al., 2017). This suggests a potential application of hydrazine derivatives in corrosion protection.
properties
IUPAC Name |
(4-hydrazinylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c13-14-10-5-3-9(4-6-10)12(17)15-7-1-2-11(15)8-16;/h3-6,11,14,16H,1-2,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADNTSUANIGVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)NN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)



![1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine](/img/structure/B2588727.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)
![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2588731.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)


